Cas no 2175508-02-6 (N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide)
Il composto N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide è una molecola strutturalmente complessa, caratterizzata da un nucleo [1,2,4]triazolo[4,3-a]azepina saturato, legato a un gruppo prop-2-enamide tramite un ponte metilenico. La sua struttura ibrida combina un eterociclo triazolico con un anello azepinico, offrendo potenzialità uniche in ambito farmacologico, come la modulazione di target enzimatici o recettoriali. La presenza del gruppo acrilammide può favorire interazioni covalenti con residui nucleofili, utile nello sviluppo di inibitori irreversibili. La rigidità dell’anello e la flessibilità della catena laterale ne ottimizzano l’affinità di legame, rendendolo promettente per applicazioni nella progettazione di farmaci innovativi.
2175508-02-6 structure
Product Name:N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide
Numero CAS:2175508-02-6
MF:C11H16N4O
MW:220.270941734314
CID:5408827
PubChem ID:132326826
Update Time:2025-06-25
N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[(6,7,8,9-Tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)methyl]-2-propenamide
- N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide
- N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide
- EN300-7525408
- Z2517206674
- 2175508-02-6
- AKOS033934685
-
- Inchi: 1S/C11H16N4O/c1-2-11(16)12-8-10-14-13-9-6-4-3-5-7-15(9)10/h2H,1,3-8H2,(H,12,16)
- Chiave InChI: WBVKFKZWKAHYMP-UHFFFAOYSA-N
- Sorrisi: O=C(C=C)NCC1=NN=C2CCCCCN21
Proprietà calcolate
- Massa esatta: 220.13241115g/mol
- Massa monoisotopica: 220.13241115g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 269
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.2
- Superficie polare topologica: 59.8Ų
Proprietà sperimentali
- Densità: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 13.29±0.46(Predicted)
N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7525408-0.05g |
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide |
2175508-02-6 | 95% | 0.05g |
$888.0 | 2024-05-23 | |
| Enamine | EN300-7525408-0.1g |
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide |
2175508-02-6 | 95% | 0.1g |
$930.0 | 2024-05-23 | |
| Enamine | EN300-7525408-0.25g |
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide |
2175508-02-6 | 95% | 0.25g |
$972.0 | 2024-05-23 | |
| Enamine | EN300-7525408-0.5g |
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide |
2175508-02-6 | 95% | 0.5g |
$1014.0 | 2024-05-23 | |
| Enamine | EN300-7525408-1.0g |
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide |
2175508-02-6 | 95% | 1.0g |
$1057.0 | 2024-05-23 | |
| Enamine | EN300-7525408-2.5g |
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide |
2175508-02-6 | 95% | 2.5g |
$2071.0 | 2024-05-23 | |
| Enamine | EN300-7525408-5.0g |
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide |
2175508-02-6 | 95% | 5.0g |
$3065.0 | 2024-05-23 | |
| Enamine | EN300-7525408-10.0g |
N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide |
2175508-02-6 | 95% | 10.0g |
$4545.0 | 2024-05-23 |
N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide Letteratura correlata
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
2175508-02-6 (N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso